3'-Methylpropiophenone is an organic compound with the molecular formula C₁₀H₁₂O. It features a ketone functional group and is characterized by a methyl group located at the para position relative to the carbonyl group in the propiophenone structure. This compound is primarily used in organic synthesis and has applications in various chemical processes due to its reactivity and structural properties.
Several methods exist for synthesizing 3'-Methylpropiophenone:
3'-Methylpropiophenone is primarily used in:
Several compounds share structural similarities with 3'-Methylpropiophenone, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4'-Methylpropiophenone | C₁₀H₁₂O | Methyl group at the para position |
| 2-Bromo-3-methylpropiophenone | C₁₀H₁₁BrO | Contains a bromine atom |
| 4-Methoxypropiophenone | C₁₀H₁₂O₂ | Contains a methoxy group |
Uniqueness of 3'-Methylpropiophenone:
3'-Methylpropiophenone possesses the molecular formula C₁₀H₁₂O, representing a propiophenone derivative with a methyl substituent at the meta position of the aromatic ring [1] [2]. The compound exhibits a molecular weight of 148.2017 grams per mole, as established through precise mass spectrometric analysis [3]. This aromatic ketone belongs to the class of substituted propiophenones, characterized by the presence of a three-carbon chain attached to the carbonyl group and a methyl group positioned at the third carbon of the benzene ring [1] [4].
The Chemical Abstracts Service registry number for this compound is 51772-30-6, which serves as its unique identifier in chemical databases [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-(3-methylphenyl)propan-1-one, reflecting its structural composition of a propanone moiety attached to a 3-methylphenyl group [1] [4].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O | PubChem Database [1] |
| Molecular Weight | 148.2017 g/mol | NIST WebBook [3] |
| CAS Registry Number | 51772-30-6 | PubChem Database [1] |
| IUPAC Name | 1-(3-methylphenyl)propan-1-one | PubChem Database [1] |
The molecular structure of 3'-methylpropiophenone consists of a benzene ring substituted with a methyl group at the meta position and a propionyl group (-CO-CH₂-CH₃) attached to the aromatic system [1] [2]. The carbonyl carbon exhibits sp² hybridization, forming a planar geometry around the ketone functional group [4]. The benzene ring maintains its characteristic aromatic configuration with delocalized π-electron system extending across the six-membered ring [1].
The International Chemical Identifier key for this compound is QHVNQIJBHWOZRJ-UHFFFAOYSA-N, providing a unique structural representation [1] [4]. The Simplified Molecular Input Line Entry System notation is CCC(=O)C1=CC=CC(=C1)C, which describes the connectivity pattern of atoms within the molecule [1].
The compound exhibits a meta-substitution pattern on the aromatic ring, where the methyl group is positioned three carbons away from the carbonyl attachment point [2] [4]. This substitution pattern influences the electronic distribution within the aromatic system and affects the overall reactivity of the molecule [5]. The propyl chain attached to the carbonyl group exists in an extended conformation, with the ethyl portion providing additional steric bulk compared to simpler acetophenone derivatives [6].
3'-Methylpropiophenone exists as a liquid at room temperature, with a melting point of -4.4 degrees Celsius, indicating its liquid state under standard laboratory conditions [5]. The compound demonstrates a boiling point of 230.3 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [6]. Under reduced pressure conditions, the boiling point decreases significantly, with values of 507.2 Kelvin at 0.993 bar and 405.7 Kelvin at 0.040 bar pressure [7].
These thermal properties reflect the moderate intermolecular forces present in the compound, primarily van der Waals interactions and dipole-dipole interactions due to the polar carbonyl group [5] [7]. The relatively low melting point suggests limited crystal packing efficiency, while the elevated boiling point indicates substantial intermolecular attractions that must be overcome during the liquid-to-vapor phase transition [6].
| Thermal Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | -4.4°C | Standard pressure | ChemicalBook [5] |
| Boiling Point | 230.3°C | 760 mmHg | BetterChemTech [6] |
| Boiling Point | 234.0°C | 0.993 bar | NIST WebBook [7] |
| Boiling Point | 132.7°C | 0.040 bar | NIST WebBook [7] |
The density of 3'-methylpropiophenone at standard temperature conditions is 0.963 grams per cubic centimeter, indicating that the compound is less dense than water [6] [5]. This density value reflects the molecular packing efficiency and the presence of the aromatic ring system combined with the aliphatic propyl chain [6].
The refractive index of the compound is 1.506, measured under standard conditions [6]. This optical property indicates the degree to which light bends when passing through the substance and is related to the electronic polarizability of the molecules [6]. The refractive index value is consistent with aromatic ketones containing both aromatic and aliphatic structural features [5].
These physical constants are important for identification and purification purposes, as they provide characteristic fingerprints for the compound [6] [5]. The refractive index, in particular, serves as a valuable analytical parameter for assessing compound purity and identity [6].
3'-Methylpropiophenone exhibits a flash point of 98.1 degrees Celsius, representing the minimum temperature at which the compound can form an ignitable mixture with air [6]. This relatively high flash point indicates moderate thermal stability and reduced fire hazard compared to more volatile organic compounds [6].
The thermal stability of the compound is influenced by the aromatic ring system, which provides structural rigidity and resistance to thermal decomposition [5]. The propyl side chain represents the most thermally labile portion of the molecule, potentially undergoing oxidation or fragmentation at elevated temperatures [6].
Under normal storage and handling conditions, 3'-methylpropiophenone remains chemically stable, with minimal decomposition observed at room temperature [4] [8]. The compound should be stored in sealed containers away from strong oxidizing agents to maintain chemical integrity [4].
3'-Methylpropiophenone demonstrates characteristic solubility behavior typical of aromatic ketones, showing limited solubility in water while exhibiting good solubility in organic solvents [5] [9]. The compound is sparingly soluble in methanol and shows enhanced solubility in chloroform, as reported for structurally similar aromatic ketones [5] [9].
The polar carbonyl group provides some degree of water interaction through hydrogen bonding with water molecules, but the predominant hydrophobic character of the aromatic ring and propyl chain limits aqueous solubility [9] [10]. The calculated LogP value of 2.58770 indicates moderate hydrophobicity, suggesting preferential partitioning into organic phases [6].
In organic solvents such as ethanol, acetone, and chloroform, the compound shows good solubility due to favorable intermolecular interactions with the solvent molecules [9] [10]. The aromatic ring can participate in π-π stacking interactions with aromatic solvents, while the carbonyl group can form dipole-dipole interactions with polar organic solvents [9].
| Solvent Type | Solubility Behavior | Mechanism |
|---|---|---|
| Water | Limited solubility | Hydrogen bonding with carbonyl group [9] |
| Ethanol | Good solubility | Dipole-dipole interactions [9] [10] |
| Chloroform | Enhanced solubility | van der Waals interactions [5] [9] |
| Acetone | Good solubility | Dipole-dipole interactions [9] |
The conformational behavior of 3'-methylpropiophenone is primarily governed by the rotation around the carbon-carbon bond connecting the carbonyl group to the benzene ring and the internal rotation within the propyl chain [11] [12]. Computational studies on related propiophenone derivatives indicate that the molecule preferentially adopts conformations that minimize steric interactions while maximizing electronic stabilization [13].
The aromatic ketone framework tends to favor a planar or near-planar arrangement of the carbonyl group relative to the benzene ring, facilitating conjugation between the aromatic π-system and the carbonyl group [13] [14]. This conjugative interaction stabilizes the molecule and influences its electronic properties [14].
The propyl chain exhibits conformational flexibility, with the ethyl portion capable of adopting various rotational conformers [11] [12]. Energy calculations suggest that extended conformations are generally favored over gauche arrangements due to reduced steric strain [11]. The methyl substituent on the aromatic ring introduces minimal conformational constraints but may influence the preferred orientation of the propyl chain through weak steric interactions [13].
Nuclear magnetic resonance studies of aromatic ketones demonstrate that conformational equilibria are typically fast on the nuclear magnetic resonance timescale at room temperature, resulting in averaged spectroscopic signals [14] [15]. The barrier to rotation around the aryl-carbonyl bond is moderate, allowing for dynamic conformational interconversion under ambient conditions [14].
The proton NMR spectrum of 3'-methylpropiophenone exhibits characteristic patterns consistent with its substituted aromatic ketone structure [2] [3]. The aromatic region displays signals between 7.3-8.0 ppm, with the ortho-hydrogen appearing as a distinctive doublet or triplet at 7.8-8.0 ppm due to the downfield shift caused by the electron-withdrawing carbonyl group [4] [5]. The meta- and para-positioned hydrogens resonate as a multiplet between 7.3-7.8 ppm, integrating for three protons [4].
The aliphatic portion reveals the characteristic ethyl ketone pattern with the methylene group (COCH₂CH₃) appearing as a quartet at 2.8-3.0 ppm, integrating for two protons [3] [6]. The methyl group of the ethyl chain manifests as a triplet at 1.2-1.3 ppm, integrating for three protons [6]. The meta-methyl substituent on the benzene ring appears as a singlet at 2.3-2.4 ppm, integrating for three protons, positioned upfield relative to the carbonyl-adjacent ethyl groups due to its distance from the electron-withdrawing carbonyl functionality [5] [7].
The coupling patterns observed in aromatic ketones typically show ortho-coupling constants of 7-10 Hz and meta-coupling constants of 2-3 Hz [4]. The ethyl chain displays the expected ³J coupling with the quartet-triplet pattern characteristic of the CH₃CH₂CO- group [3] [6].
The carbon-13 NMR spectrum of 3'-methylpropiophenone displays six distinct carbon environments consistent with its molecular structure [8] [7]. The carbonyl carbon resonates in the characteristic ketone region at 200-205 ppm, with the downfield shift indicating an aromatic ketone due to conjugation with the benzene ring [8] [7] [6].
The aromatic carbons exhibit signals between 125-140 ppm, with quaternary carbons (C-1 and C-3) appearing at 135-140 ppm and aromatic CH carbons (C-2, C-4, C-5, C-6) resonating at 125-135 ppm [8] [7]. The ethyl chain carbons show the methylene carbon (COCH₂CH₃) at 28-32 ppm and the terminal methyl carbon at 8-12 ppm [8] [6]. The meta-methyl substituent appears at 20-22 ppm, characteristic of aromatic methyl groups [7] [9].
The chemical shift values align with established patterns for aromatic ketones, where conjugation with the benzene ring causes the carbonyl carbon to resonate at slightly higher field compared to aliphatic ketones [8] [6]. The aromatic carbon chemical shifts reflect the electron-donating effect of the meta-methyl group and the electron-withdrawing influence of the carbonyl substituent [7].
The infrared spectrum of 3'-methylpropiophenone exhibits several diagnostic absorption bands that confirm its aromatic ketone structure [10] [11] [12]. The most prominent feature is the carbonyl stretching vibration at 1680-1690 cm⁻¹, which is characteristic of aromatic ketones [10] [11] [13]. This frequency is approximately 25-30 cm⁻¹ lower than that observed for aliphatic ketones (1715 cm⁻¹) due to conjugation between the carbonyl group and the aromatic ring system [14] [11] [12].
The aromatic carbon-hydrogen stretching vibrations appear in the region 3030-3100 cm⁻¹ with medium intensity [15] [16] [17]. Aliphatic carbon-hydrogen stretching occurs at 2850-3000 cm⁻¹ with strong intensity, corresponding to the methyl and methylene groups of both the ethyl chain and the meta-methyl substituent [15] [17]. Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands at approximately 1600 and 1500 cm⁻¹ [15] [17].
The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the fingerprint region at 750-850 cm⁻¹, providing information about the substitution pattern of the benzene ring [15] [17]. These bands, combined with the aromatic carbon-carbon stretching frequencies, confirm the presence of a meta-disubstituted benzene ring [18] [15].
The infrared spectroscopic analysis enables definitive identification of the key functional groups present in 3'-methylpropiophenone [18] [15]. The strong absorption at 1680-1690 cm⁻¹ unambiguously identifies the carbonyl group as an aromatic ketone rather than an aliphatic ketone, aldehyde, ester, or other carbonyl-containing functionality [14] [11] [12].
The presence of both aromatic and aliphatic carbon-hydrogen stretching vibrations confirms the mixed aromatic-aliphatic nature of the compound [15] [16]. The absence of broad hydroxyl stretching (3200-3600 cm⁻¹), aldehyde carbon-hydrogen stretching (2700-2800 cm⁻¹), or ester carbonyl stretching (1735-1750 cm⁻¹) eliminates these functional groups from consideration [15] [12].
The characteristic pattern of aromatic carbon-carbon stretching at 1600 and 1500 cm⁻¹, combined with the aromatic carbon-hydrogen out-of-plane bending pattern in the fingerprint region, confirms the meta-disubstituted benzene ring [15] [17]. The overall infrared spectrum is entirely consistent with the proposed structure of 3'-methylpropiophenone [18] [14].
The mass spectrum of 3'-methylpropiophenone displays a molecular ion peak at m/z 148, corresponding to the molecular weight of C₁₀H₁₂O [19] [20] [21]. The fragmentation pattern follows typical pathways observed for aromatic ketones, with alpha-cleavage being the predominant fragmentation mechanism [19] [20] [21].
The base peak appears at m/z 105, corresponding to the benzoyl ion (PhCO⁺) formed through alpha-cleavage with loss of the ethyl radical (29 mass units) [19] [20] [21]. This fragmentation is highly favorable due to the resonance stabilization of the benzoyl cation and represents the most abundant fragment in the spectrum [20] [21]. A secondary fragmentation at m/z 120 results from loss of carbon monoxide (28 mass units) from the molecular ion, representing approximately 15% relative intensity [22] [21].
Additional significant fragments include m/z 91 (tropylium ion, C₇H₇⁺), m/z 77 (phenyl ion, C₆H₅⁺), m/z 43 (propionyl ion, CH₃CH₂CO⁺), and m/z 29 (CHO⁺ or C₂H₅⁺) [19] [20] [21]. The tropylium ion at m/z 91 forms through rearrangement processes involving the aromatic ring and represents a characteristic fragment of substituted aromatic compounds [20] [23].
The molecular ion peak at m/z 148 provides definitive confirmation of the molecular formula C₁₀H₁₂O for 3'-methylpropiophenone [24] [25]. The isotope pattern analysis reveals the characteristic M+1 peak at approximately 11% relative intensity, consistent with the presence of ten carbon atoms [26] [25]. The absence of significant M+2 peaks confirms the absence of sulfur, chlorine, or bromine atoms in the molecular structure [19] [26].
The molecular ion exhibits moderate stability in electron ionization mass spectrometry, typically appearing with 100% relative intensity when normalized to the base peak [22] [21]. The fragmentation efficiency follows the established pattern for aromatic ketones, where the molecular ion readily undergoes alpha-cleavage to generate stable acylium ions [19] [20].
The mass spectral fragmentation pattern provides structural confirmation through the identification of characteristic fragment ions that correspond to specific portions of the molecule [19] [20]. The complementary fragments at m/z 105 (PhCO⁺) and m/z 43 (C₂H₅⁺) account for the complete molecular structure when combined, supporting the proposed connectivity [20] [21].
The ultraviolet-visible spectrum of 3'-methylpropiophenone exhibits three primary absorption maxima corresponding to distinct electronic transitions [27] [28] [29]. The most intense absorption occurs at 280-290 nm with an extinction coefficient of 8000-12000 M⁻¹cm⁻¹, characteristic of the π→π* transition involving the extended conjugated system between the carbonyl group and the aromatic ring [28] [30] [31].
A weaker absorption band appears at 310-330 nm with an extinction coefficient of 100-500 M⁻¹cm⁻¹, corresponding to the n→π* transition of the carbonyl chromophore [14] [28] [30]. This transition involves promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group [14] [30]. The relatively low extinction coefficient is characteristic of n→π* transitions, which are symmetry-forbidden [28] [30].
The benzene π→π* transition manifests as an absorption maximum at 250-260 nm with an extinction coefficient of 1000-3000 M⁻¹cm⁻¹ [28] [31]. This transition is characteristic of substituted aromatic compounds and provides information about the electronic environment of the benzene ring [28] [30].
The chromophoric analysis of 3'-methylpropiophenone reveals the presence of two primary chromophoric systems: the aromatic ring and the carbonyl group [28] [32] [29]. The extended conjugation between these chromophores results in bathochromic shifts compared to the individual components [28] [31]. The meta-methyl substituent acts as an electron-donating group, slightly affecting the electronic transitions through inductive and hyperconjugative effects [28] [33].
The longest wavelength absorption at 280-290 nm represents the charge-transfer character of the π→π* transition, where electron density is transferred from the aromatic ring to the carbonyl group [29] [31]. This transition is responsible for the slight yellow coloration sometimes observed in aromatic ketones [28] [33]. The extinction coefficient values indicate that this transition is fully allowed and represents the most probable electronic excitation under UV irradiation [28] [30].
Irritant